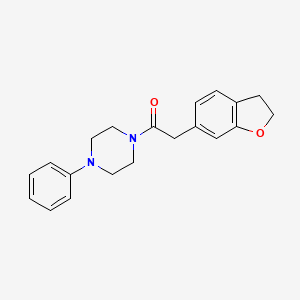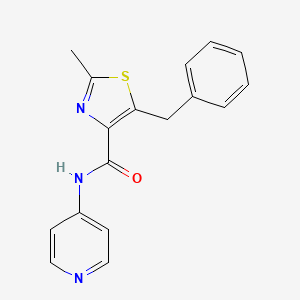
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a benzofuran ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This often involves the reaction of a halogenated benzofuran derivative with 4-phenylpiperazine.
Final Coupling: The ethanone linkage is formed by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is investigated for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity as an antidepressant, antipsychotic, or anxiolytic agent due to its interaction with neurotransmitter systems.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of pharmaceuticals or other bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin or dopamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can significantly influence its pharmacological profile, potentially enhancing its binding affinity and selectivity for certain biological targets.
Eigenschaften
Molekularformel |
C20H22N2O2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H22N2O2/c23-20(15-16-6-7-17-8-13-24-19(17)14-16)22-11-9-21(10-12-22)18-4-2-1-3-5-18/h1-7,14H,8-13,15H2 |
InChI-Schlüssel |
CVRZZAASIIAMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11129109.png)

![7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129129.png)

![Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
![1-(3-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129140.png)
![6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11129146.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11129152.png)
![4-butyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11129163.png)
![2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129165.png)
![5-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129178.png)
![5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11129186.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11129188.png)
![2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11129195.png)
